

Spectroscopic Profile of 1-(4-Aminophenyl)-2-methylpropan-1-one: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)-2-methylpropan-1-one

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Introduction

1-(4-Aminophenyl)-2-methylpropan-1-one is an aromatic ketone of interest in medicinal chemistry and drug development due to its structural motifs. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-(4-Aminophenyl)-2-methylpropan-1-one**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also presented to aid researchers in their analytical workflows.

Chemical Structure

IUPAC Name: **1-(4-aminophenyl)-2-methylpropan-1-one** Molecular Formula: $C_{10}H_{13}NO$

Molecular Weight: 163.22 g/mol [1] CAS Number: 95249-12-0[1]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **1-(4-Aminophenyl)-2-methylpropan-1-one**, the following tables summarize predicted spectroscopic data. These

predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.9	Doublet	2H	Ar-H (ortho to C=O)
~ 6.6 - 6.7	Doublet	2H	Ar-H (ortho to NH_2)
~ 4.0 - 4.2	Broad Singlet	2H	$-\text{NH}_2$
~ 3.3 - 3.5	Septet	1H	$-\text{CH}(\text{CH}_3)_2$
~ 1.1 - 1.2	Doublet	6H	$-\text{CH}(\text{CH}_3)_2$

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 204 - 206	C=O (Ketone)
~ 150 - 152	Ar-C (C- NH_2)
~ 131 - 133	Ar-CH (ortho to C=O)
~ 127 - 129	Ar-C (ipso to C=O)
~ 113 - 115	Ar-CH (ortho to NH_2)
~ 38 - 40	$-\text{CH}(\text{CH}_3)_2$
~ 18 - 20	$-\text{CH}(\text{CH}_3)_2$

Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (primary amine)
3080 - 3010	Medium	Aromatic C-H stretch
2970 - 2870	Medium	Aliphatic C-H stretch
~ 1660	Strong	C=O stretch (aryl ketone)
~ 1600, ~1500	Medium-Strong	Aromatic C=C stretch
~ 1280	Medium	C-N stretch (aromatic amine)
~ 830	Strong	para-disubstituted C-H bend

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Predicted Fragment
163	[M] ⁺ (Molecular Ion)
148	[M - CH ₃] ⁺
120	[M - CH(CH ₃) ₂] ⁺ or [H ₂ NC ₆ H ₄ CO] ⁺
92	[C ₆ H ₄ NH ₂] ⁺
43	[CH(CH ₃) ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation:

- Weigh approximately 5-10 mg of **1-(4-Aminophenyl)-2-methylpropan-1-one** for ^1H NMR, or 20-50 mg for ^{13}C NMR.[2]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.[2]
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[3]
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent to calibrate the chemical shift to 0 ppm.[4]
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, a broadband proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon.[5]
 - Set appropriate acquisition parameters, including the number of scans (more scans for dilute samples or ^{13}C NMR to improve signal-to-noise).[6]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

KBr Pellet Method Protocol:

- Sample Preparation:
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.[\[7\]](#)
 - In an agate mortar, grind 1-2 mg of **1-(4-Aminophenyl)-2-methylpropan-1-one** with approximately 100-200 mg of the dried KBr.[\[8\]](#) The mixture should be a fine, homogeneous powder.[\[9\]](#)
 - Transfer the powder into a pellet-forming die.
- Pellet Formation:
 - Place the die in a hydraulic press.[\[10\]](#)
 - Apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.[\[9\]](#)
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of a blank KBr pellet.[\[8\]](#)
 - Record the sample spectrum, typically in the range of 4000-400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

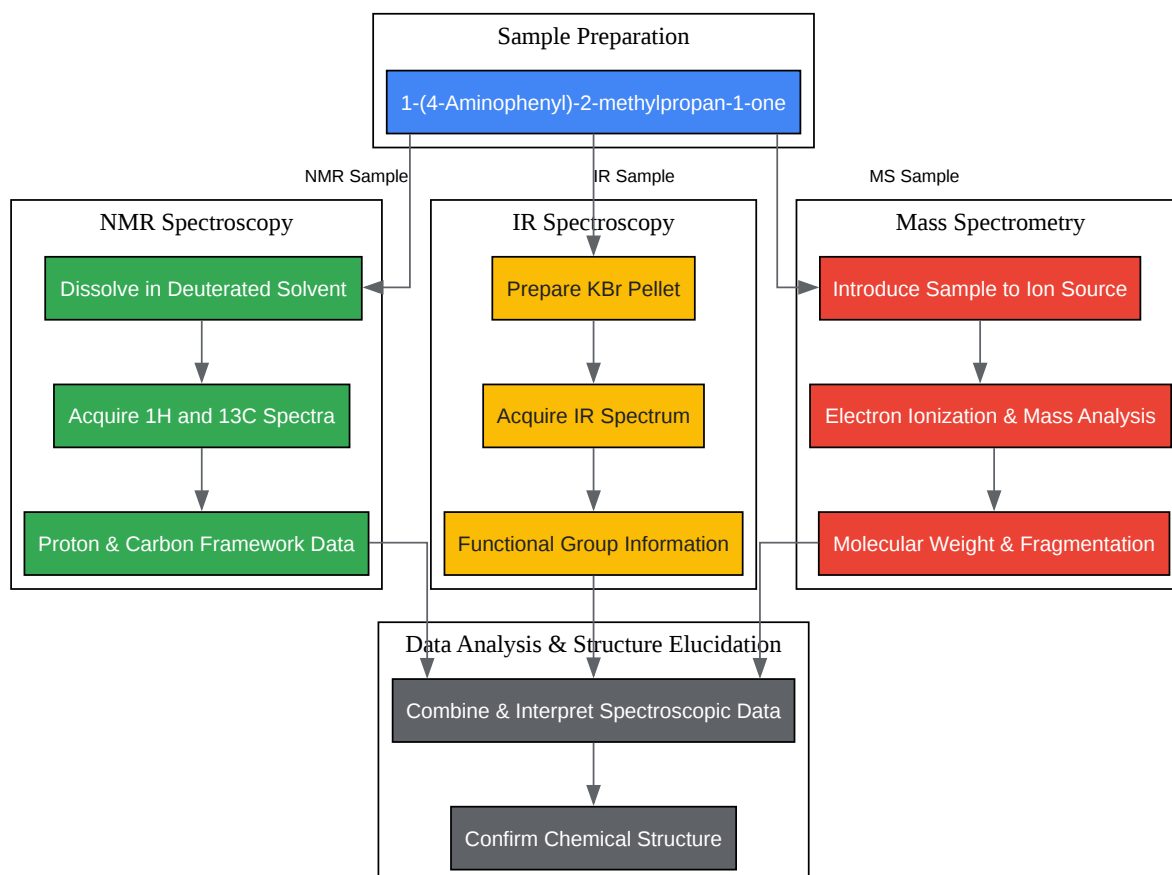
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI) Mass Spectrometry Protocol:

- Sample Introduction:
 - Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).[\[11\]](#)[\[12\]](#)
- Ionization:
 - In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[\[13\]](#)[\[14\]](#)[\[15\]](#)
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+) and various fragment ions.[\[13\]](#)[\[15\]](#)
- Mass Analysis and Detection:
 - The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-(4-Aminophenyl)-2-methylpropan-1-one**.



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Caption: Workflow for Spectroscopic Analysis.

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